molecular formula C4H7N3S B173677 1-Amino-4-methyl-1H-imidazole-2-thiol CAS No. 16163-48-7

1-Amino-4-methyl-1H-imidazole-2-thiol

Cat. No. B173677
CAS RN: 16163-48-7
M. Wt: 129.19 g/mol
InChI Key: NHTMKLSGFDJHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-methyl-1H-imidazole-2-thiol (AMIT) is an important biological molecule that has been studied extensively in recent years. It is a derivative of the naturally occurring amino acid histidine, and is commonly used in research laboratories for a variety of purposes. AMIT has been shown to have a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments due to its stability and solubility. In

Scientific Research Applications

Immunomodulatory Properties

Imiquimod and its analogues, including 1-Amino-4-methyl-1H-imidazole-2-thiol, have been studied for their ability to modify immune responses. These compounds activate the immune system by inducing cytokines such as IFN-α, -β, and various interleukins. Although their exact mechanisms are yet to be fully explored, they have shown potential in treating cutaneous diseases through immunoregulatory, antiviral, antiproliferative, and antitumor activities without inherent antiviral or antiproliferative activity in vitro. This has rationalized considering imiquimod as an innovative topical agent for various skin disorders (Syed, 2001).

Antitumor Activity

Imidazole derivatives, including this compound, have been reviewed for their antitumor activities. Derivatives like bis(2-chloroethyl)amino derivatives of imidazole and 4-nitro-5-thioimidazole have been discussed for their potential in new antitumor drug development. These compounds, some of which have passed preclinical testing stages, offer new avenues in the search for treatments with varying biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Corrosion Inhibition

Imidazoline and its derivatives, structurally related to this compound, are widely used as corrosion inhibitors. Their effectiveness is attributed to their ability to form a protective hydrophobic film on metal surfaces, which is crucial for the petroleum industry. These inhibitors showcase a blend of low toxicity, environmental friendliness, and cost-effectiveness, making them an attractive choice for corrosion control (Sriplai & Sombatmankhong, 2023).

Synthesis and Transformation

The synthesis and chemical transformations of imidazole derivatives, including 4-phosphorylated derivatives of imidazoles, have been explored for their chemical and biological properties. These derivatives are synthesized using metallic derivatives of imidazole and phosphorus halides, demonstrating insectoacaricidal, antihypertensive, and neurodegenerative activities among others. This highlights the potential of this compound in various scientific applications, reflecting the broad scope of research and development in imidazole-based compounds (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

properties

IUPAC Name

3-amino-5-methyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-2-7(5)4(8)6-3/h2H,5H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTMKLSGFDJHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494282
Record name 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16163-48-7
Record name 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.